molecular formula C15H19ClN4O B2873938 (Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide CAS No. 1390821-74-5

(Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide

Cat. No.: B2873938
CAS No.: 1390821-74-5
M. Wt: 306.79
InChI Key: NKWQWZBTJPWSPZ-UHFFFAOYSA-N
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Description

(Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a pyrazole ring, a cyano group, and a cyclohexyl group, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the 2-Chloroethyl Group: The 2-chloroethyl group is introduced via alkylation of the pyrazole ring using 2-chloroethyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Cyano Group: The cyano group is typically introduced through a nucleophilic substitution reaction using a suitable nitrile source like sodium cyanide.

    Cyclohexyl Group Addition: The cyclohexyl group is added through a nucleophilic substitution reaction involving cyclohexylamine.

    Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired this compound under specific conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the cyano group, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can occur at the cyano group or the double bond, using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the 2-chloroethyl group, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amines or alkanes. Substitution reactions typically result in the replacement of the 2-chloroethyl group with the nucleophile.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions may allow for the modification of its structure to enhance its pharmacological properties, such as potency, selectivity, and bioavailability.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its reactivity and stability make it suitable for various applications, including the production of polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide shares similarities with other pyrazole derivatives, such as pyrazole-4-carboxamide and pyrazole-4-carboxylate esters.
  • Other compounds with cyano and cyclohexyl groups, like cyano-cyclohexylamines and cyano-cyclohexylcarboxamides, also exhibit similar reactivity and applications.

Uniqueness

What sets this compound apart is its combination of functional groups, which confer unique chemical properties and reactivity. This makes it a versatile compound for various applications, from synthetic chemistry to biological research.

Properties

IUPAC Name

(Z)-3-[1-(2-chloroethyl)pyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O/c16-6-7-20-11-12(10-18-20)8-13(9-17)15(21)19-14-4-2-1-3-5-14/h8,10-11,14H,1-7H2,(H,19,21)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWQWZBTJPWSPZ-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=CN(N=C2)CCCl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)NC(=O)/C(=C\C2=CN(N=C2)CCCl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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